molecular formula C22H18F3N7O B6532533 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 920218-44-6

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B6532533
CAS No.: 920218-44-6
M. Wt: 453.4 g/mol
InChI Key: OHFRSKOGWXLKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative featuring a phenyl group at position 3 of the triazolo[4,5-d]pyrimidine core and a piperazine moiety substituted with a 2-(trifluoromethyl)benzoyl group at position 6. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl-piperazine moiety may contribute to solubility and target-binding specificity.

Properties

IUPAC Name

[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7O/c23-22(24,25)17-9-5-4-8-16(17)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFRSKOGWXLKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Triazolo[4,5-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine The target compound’s triazolo[4,5-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 3 in ) by replacing a pyrazole ring with a triazole. For example, pyrazolo[3,4-d]pyrimidines are known as adenosine triphosphate (ATP) competitors in kinase inhibition, whereas triazolopyrimidines may exhibit enhanced selectivity for non-kinase targets due to reduced steric bulk .

Substituent Variations

Compound Core Structure Substituents at Key Positions Functional Groups Potential Biological Role
Target Compound Triazolo[4,5-d]pyrimidine 3-phenyl, 7-piperazine-benzoyl Trifluoromethyl, benzoyl, piperazine Kinase inhibition, redox modulation?
6b () Pyrazolo-triazolopyrimidine 3-trifluoromethyl CF3, methyl ATP-competitive kinase inhibition
VAS2870 () Triazolo[4,5-d]pyrimidine 7-sulfide, 2-benzoxazolyl, 3-benzyl Benzoxazole, benzyl, sulfide NADPH oxidase inhibition
  • Trifluoromethyl vs. Trichloromethyl : Compound 6c () bears a trichloromethyl group, which increases electronegativity and steric hindrance compared to the target compound’s trifluoromethyl group. This may reduce membrane permeability but enhance covalent binding to cysteine residues in enzymes .
  • Piperazine-Benzoyl vs. Sulfide Linkers : The target compound’s piperazine-benzoyl group contrasts with VAS2870’s sulfide linkage. Piperazine improves solubility and introduces a basic nitrogen for protonation, which may enhance intracellular accumulation, while sulfide groups in VAS2870 contribute to redox-sensitive interactions with NADPH oxidase .

Pharmacokinetic and Electronic Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methyl or trichloromethyl analogs (e.g., 6a , 6c ), favoring blood-brain barrier penetration .
  • Metabolic Stability : Piperazine derivatives generally exhibit longer half-lives than sulfide-linked compounds (e.g., VAS2870) due to resistance to oxidative metabolism .

Research Findings and Mechanistic Insights

Kinase Inhibition Potential

Pyrazolo[3,4-d]pyrimidines like 6b () are established kinase inhibitors (e.g., Src-family kinases), but the target compound’s triazolo core may shift selectivity toward non-kinase targets. For instance, VAS2870’s triazolo[4,5-d]pyrimidine scaffold inhibits NADPH oxidase by disrupting enzyme assembly, suggesting the target compound could similarly interfere with redox signaling .

Redox Modulation

The trifluoromethyl group’s electron-withdrawing nature may stabilize reactive oxygen species (ROS)-scavenging activity, as seen in analogs with polar substituents. However, the benzoyl-piperazine moiety’s bulk could limit access to hydrophobic enzyme pockets compared to smaller derivatives like 6d (Schiff base in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.